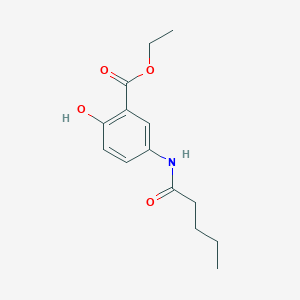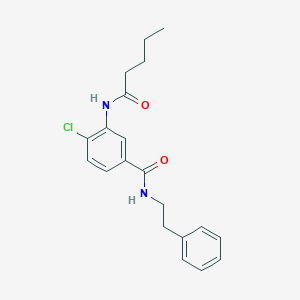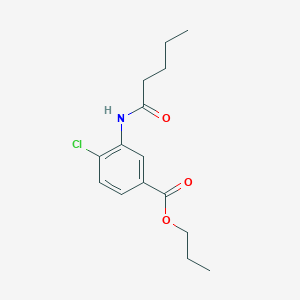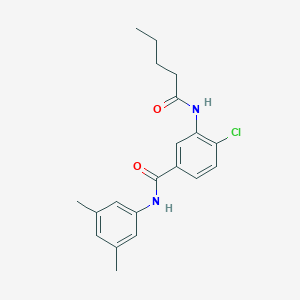![molecular formula C17H16O6 B308991 Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate](/img/structure/B308991.png)
Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate, also known as MMBO, is a synthetic compound with potential applications in the field of medicinal chemistry. The compound is a derivative of benzoic acid and has a molecular weight of 338.34 g/mol. MMBO is a white crystalline powder that is soluble in organic solvents such as methanol and ethyl acetate.
Wirkmechanismus
The mechanism of action of Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, this compound is able to reduce inflammation and pain.
In addition to its anti-inflammatory and analgesic effects, this compound has also been found to have antitumor activity. The compound induces apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its anti-inflammatory, analgesic, and antitumor activities. The compound has been found to inhibit COX-2 activity, which reduces the production of prostaglandins and leads to a reduction in inflammation and pain. This compound has also been found to induce apoptosis in cancer cells, which may have potential applications in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate in lab experiments is its potency as an inhibitor of COX-2 activity. The compound has been found to be more potent than the commonly used NSAID indomethacin. Another advantage is its potential as an antitumor agent, which may have applications in cancer research.
One limitation of using this compound in lab experiments is its synthetic nature, which may limit its availability and increase its cost. Another limitation is the lack of research on its toxicity and safety profile.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate. One direction is to study its potential as an anti-inflammatory and analgesic agent in animal models of inflammation and pain. Another direction is to investigate its potential as an antitumor agent in animal models of cancer.
In addition, further research is needed to determine the toxicity and safety profile of this compound, as well as its pharmacokinetics and pharmacodynamics. This information will be important in the development of potential therapeutic applications of the compound.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in the field of medicinal chemistry. The compound has been found to have anti-inflammatory, analgesic, and antitumor activities, which are related to its inhibition of COX-2 activity and induction of apoptosis in cancer cells. Future research is needed to investigate its potential as a therapeutic agent and to determine its toxicity and safety profile.
Synthesemethoden
The synthesis of Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. The resulting compound is then reacted with methyl 3-methoxy-4-hydroxybenzoate in the presence of a base such as triethylamine to form this compound. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate has been studied for its potential applications as an anti-inflammatory and analgesic agent. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. This compound was found to be a more potent inhibitor of COX-2 than the commonly used nonsteroidal anti-inflammatory drug (NSAID) indomethacin.
In another study published in the European Journal of Medicinal Chemistry, this compound was found to have antitumor activity against human breast cancer cells. The compound was found to induce apoptosis, or programmed cell death, in the cancer cells by activating the caspase pathway.
Eigenschaften
Molekularformel |
C17H16O6 |
|---|---|
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
methyl 3-methoxy-4-(3-methoxybenzoyl)oxybenzoate |
InChI |
InChI=1S/C17H16O6/c1-20-13-6-4-5-11(9-13)17(19)23-14-8-7-12(16(18)22-3)10-15(14)21-2/h4-10H,1-3H3 |
InChI-Schlüssel |
PLFLLTBVUDSHEI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)






![N-[2-chloro-5-(pentanoylamino)phenyl]pentanamide](/img/structure/B308925.png)
